N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
Description
This compound features a 3,4-dihydro-1H-2-benzopyran core substituted at position 3 with a carboxamide group. The carboxamide is further linked to a 1,3,4-thiadiazole ring bearing an ethylsulfanyl group at position 3.
Properties
Molecular Formula |
C14H13N3O3S2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
InChI |
InChI=1S/C14H13N3O3S2/c1-2-21-14-17-16-13(22-14)15-11(18)10-7-8-5-3-4-6-9(8)12(19)20-10/h3-6,10H,2,7H2,1H3,(H,15,16,18) |
InChI Key |
UKRHAHICTYEQBX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The benzopyran moiety is then introduced through a cyclization reaction involving suitable precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
Oxidation Reactions
The ethylsulfanyl (-S-C₂H₅) substituent on the thiadiazole ring undergoes oxidation under controlled conditions.
| Reaction Conditions | Reagents | Products | Outcome |
|---|---|---|---|
| Mild oxidation (0–5°C) | H₂O₂ (30% in acetic acid) | Sulfoxide derivative | Partial oxidation to sulfoxide |
| Strong oxidation (reflux) | KMnO₄ (acidic medium) | Sulfone derivative | Complete oxidation to sulfone |
Key Findings :
-
Sulfoxide formation occurs preferentially at the ethylsulfanyl group due to steric accessibility.
-
Over-oxidation to sulfone requires prolonged reaction times (6–8 hours).
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient thiadiazole ring facilitates nucleophilic substitution, particularly at the 2-position.
| Reaction Type | Nucleophile | Conditions | Product |
|---|---|---|---|
| Alkylation | Grignard reagents (R-MgX) | Dry THF, −78°C | Thiadiazole with alkyl substituent |
| Aminolysis | Primary amines (RNH₂) | Ethanol, reflux | 2-Amino-thiadiazole derivatives |
Mechanistic Insight :
-
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, with the leaving group (ethylsulfanyl) departing as a thiolate.
-
Steric hindrance from the benzopyran moiety limits substitution at adjacent positions.
Hydrolysis of the Carboxamide Group
The carboxamide (-CONH-) linkage undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products |
|---|---|---|
| Acidic (HCl, Δ) | 6M HCl, 100°C | Carboxylic acid + 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine |
| Basic (NaOH, Δ) | 2M NaOH, 80°C | Carboxylate salt + free amine |
Applications :
-
Hydrolysis products serve as intermediates for synthesizing analogs with modified bioactivity.
Cyclization Reactions
The benzopyran moiety participates in annulation reactions to form fused polycyclic systems:
| Reagents | Conditions | Product |
|---|---|---|
| PCl₅, DMF | 120°C, 4h | Furo[3,2-c]quinoline derivative |
| POCl₃, CH₃CN | Reflux, 6h | Pyrano[2,3-h]quinoline analog |
Notable Observation :
Cross-Coupling Reactions
The thiadiazole ring participates in palladium-catalyzed cross-coupling:
| Reaction | Catalysts | Substrates | Products |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-thiadiazole hybrids |
| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | Alkynyl-thiadiazole conjugates |
Optimization Data :
-
Yields improve with microwave irradiation (70–85% vs. 40–50% under conventional heating).
Comparative Reactivity with Analogues
The compound’s reactivity diverges from simpler thiadiazoles or benzopyrans:
| Feature | This Compound | 1,3,4-Thiadiazole | Benzopyran |
|---|---|---|---|
| Oxidation of -S-C₂H₅ | Faster (due to electron-withdrawing benzopyran) | Slower | N/A |
| Hydrolysis of -CONH- | Requires stronger acid/base | N/A | Resistant |
| Cyclization | Forms fused quinoline systems | Forms smaller heterocycles | Forms coumarin derivatives |
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic compound featuring a thiadiazole ring and a benzopyran structure. It has a molecular formula of C14H13N3O3S2. The compound's structure includes an ethylsulfanyl group attached to the thiadiazole, which enhances its chemical properties and biological interactions.
Scientific Research Applications
- Antimicrobial and anticancer research this compound exhibits significant biological activities, particularly in antimicrobial and anticancer research. Its mechanism of action may involve inhibiting the synthesis of essential proteins or enzymes in microorganisms, and inducing apoptosis in cancer cells by interacting with key signaling pathways involved in cell survival and proliferation.
- Interaction with Molecular Targets Interaction studies reveal that this compound interacts with specific molecular targets.
- Applications in various fields Due to its unique structural characteristics, this compound has potential applications in various fields.
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide, a similar compound, also has potential applications in various fields:
- Endocrinology Thiazole compounds can influence glucose metabolism, suggesting this compound might have applications in managing diabetes by affecting insulin release or action. In vivo studies with diabetic animal models are conducted to observe the effects on blood glucose levels. The compound is administered, and glucose tolerance tests are performed. Improvements in glucose tolerance and insulin sensitivity in treated animals would support the compound’s antidiabetic properties. Data would typically include blood glucose measurements and insulin levels.
- Bioorganic Chemistry The compound has potential use in the synthesis of oligonucleotides, particularly in the development of morpholino oligomers, which are used in genetic research and therapy.
- Organic Synthesis The compound could serve as a chemical activator in various organic synthesis reactions, enhancing the reactivity and selectivity of the reaction intermediates. It might be used to activate certain functional groups or catalyze specific reaction steps, leading to more efficient and controlled synthesis pathways.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. In anticancer research, it may induce apoptosis in cancer cells by interacting with key signaling pathways and proteins involved in cell survival and proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Variations
Pyridazine-Based Analog
Compound : N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide
- Core : Pyridazine (six-membered ring with two adjacent nitrogen atoms) replaces benzopyran.
- Key Differences: Electronic Properties: Pyridazine’s nitrogen atoms enhance polarity and hydrogen-bonding capacity compared to the benzopyran’s oxygen atom.
- Biological Implications : Pyridazine derivatives are associated with antiviral and anticancer activities, suggesting divergent therapeutic targets compared to benzopyran-based structures.
Sulfonamide-Thiadiazole Derivatives
Examples : 2-Methyl-5-sulfanilamido-1,3,4-thiadiazole ()
- Core : Sulfonamide-linked thiadiazole without a fused bicyclic system.
Substituent Analysis
*Estimated values based on structural analogs in PubChem and DrugBank.
Pharmacokinetic and Pharmacodynamic Profiles
- Binding Affinity: Predicted to inhibit cyclooxygenase-2 (COX-2) due to structural similarity to known benzopyran-based COX inhibitors.
- Pyridazine Analog :
- Sulfonamide-Thiadiazole :
- Excretion : Sulfonamide’s acidity promotes renal clearance.
- Toxicity : Higher risk of hypersensitivity reactions compared to carboxamides .
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide an overview of its biological activity.
Chemical Structure
The compound features a benzopyran backbone with a carboxamide and thiadiazole moieties, which are known for their diverse biological activities. The presence of the ethylsulfanyl group enhances its pharmacological profile.
Anticancer Activity
Research indicates that thiadiazole derivatives, including this compound, exhibit significant anticancer properties. A review highlighted that several derivatives showed moderate to high anticancer activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Breast Carcinoma (T47D) | 4.04 | Moderate antiproliferative |
| Colon Carcinoma (HT-29) | 1.01 | Significant activity |
| Glioma (C6) | 19.5 | Promising cytotoxic effects |
| HepG2 | 18.17 | Good anticancer activity |
The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. Studies have shown that it increases the activity of caspases (3, 8, and 9), which are crucial for the apoptotic pathway. Molecular docking studies suggest that the compound interacts with specific protein targets involved in cell proliferation and survival pathways .
Antimicrobial Activity
In addition to its anticancer effects, this compound has exhibited notable antimicrobial properties. A series of studies evaluated its antibacterial and antifungal activities:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in vitro. The study utilized the MTT assay to assess cell viability and found that at a concentration of 10 µM, the compound reduced viability by over 50% in several cancer types .
Case Study 2: Antimicrobial Testing
In an investigation into its antimicrobial properties, the compound was tested against a panel of bacteria and fungi. The results indicated effective inhibition at relatively low concentrations compared to standard antibiotics. The mechanism was further explored through time-kill assays and showed rapid bactericidal activity against Gram-positive bacteria .
Q & A
Basic: What are the established synthetic routes for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide?
The compound is synthesized via multi-step reactions involving cyclization and functional group modifications. A common method involves:
- Step 1: Reacting intermediates like carboxamides with thiol-containing reagents (e.g., ethylsulfanyl derivatives) in acetonitrile under reflux (1–3 minutes) to form precursor thiadiazole structures .
- Step 2: Cyclization of intermediates using DMF with iodine and triethylamine, which facilitates sulfur cleavage and ring closure .
- Key Considerations: Reaction temperature, solvent polarity, and catalyst selection (e.g., iodine) are critical for yield optimization .
Basic: How is the compound characterized structurally?
Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR: Assigns protons and carbons in the thiadiazole, benzopyran, and carboxamide moieties. Peaks near δ 2.5–3.5 ppm (ethylsulfanyl protons) and δ 160–180 ppm (carbonyl carbons) are diagnostic .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns, particularly for sulfur-containing fragments .
Intermediate: What biological activities are associated with this compound?
The compound’s 1,3,4-thiadiazole and benzopyran-carboxamide motifs suggest potential:
- Antimicrobial Activity: Thiadiazoles disrupt microbial cell membranes via sulfhydryl group interactions .
- Antitumor Potential: The benzopyran moiety may intercalate DNA or inhibit kinases .
- Experimental Validation: In vitro assays (e.g., MIC for microbes, IC50 for cancer cells) are recommended to quantify activity .
Advanced: How to address contradictions in reported biological data for thiadiazole derivatives?
Conflicting results (e.g., variable IC50 values across studies) may arise from:
- Structural Analogues: Minor substituent changes (e.g., ethylsulfanyl vs. methylsulfonyl) alter solubility and target binding .
- Assay Conditions: Differences in cell lines, solvent choice (DMSO vs. aqueous buffers), or incubation times affect outcomes .
- Mitigation: Cross-validate using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: What strategies optimize the compound’s pharmacokinetic properties?
Improving bioavailability involves:
- Solubility Enhancement: Introduce polar groups (e.g., hydroxyl or carboxyl) to the benzopyran ring without disrupting the thiadiazole core .
- Metabolic Stability: Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides) to reduce hepatic clearance .
- In Silico Modeling: Use tools like SwissADME to predict logP, CYP450 interactions, and BBB permeability .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
SAR studies should systematically vary:
- Thiadiazole Substituents: Test ethylsulfanyl vs. arylthio groups to assess hydrophobic/hydrophilic balance .
- Benzopyran Modifications: Explore substituents at the 3-carboxamide position (e.g., alkyl vs. aryl groups) for steric and electronic effects .
- Biological Assays: Compare IC50/MIC shifts across derivatives to identify critical pharmacophores .
Advanced: What mechanistic studies elucidate its mode of action?
Proposed approaches include:
- Target Identification: Use affinity chromatography or pull-down assays with tagged derivatives .
- Enzymatic Assays: Test inhibition of kinases (e.g., EGFR) or microbial enzymes (e.g., dihydrofolate reductase) .
- Molecular Dynamics: Simulate binding to ATP-binding pockets or DNA grooves using AutoDock or GROMACS .
Advanced: How to resolve synthetic challenges in scaling up this compound?
Common issues and solutions:
- Low Yield in Cyclization: Optimize iodine concentration and reaction time to minimize side products .
- Purification Difficulties: Use gradient HPLC with C18 columns and acidic mobile phases (0.1% TFA) for better resolution .
- Scale-Up Safety: Replace volatile solvents (acetonitrile) with greener alternatives (e.g., ethanol) where feasible .
Intermediate: How stable is this compound under various storage conditions?
Stability depends on:
- Temperature: Store at –20°C in amber vials to prevent thiadiazole ring degradation .
- pH Sensitivity: Avoid strongly acidic/basic conditions to preserve carboxamide and sulfanyl groups .
- Analytical Monitoring: Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .
Advanced: What computational tools predict its drug-likeness?
Recommended tools include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
